4-Pyridylethylmercaptan
Overview
Description
4-Pyridylethylmercaptan: is a versatile organic compound with the molecular formula C₇H₉NS and a molecular weight of 139.22 g/mol 2-(4-Pyridyl)ethanethiol . This compound is characterized by the presence of a pyridine ring attached to an ethyl mercaptan group, making it a valuable reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridylethylmercaptan can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethyl bromide and mercaptoacetic acid . The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridylethylmercaptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert it back to the thiol form from its oxidized states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptan group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridylethylmercaptan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyridylethylmercaptan involves its ability to act as a nucleophile due to the presence of the thiol group. This nucleophilic property allows it to participate in various substitution and addition reactions . The compound can also form coordination complexes with metals, which is essential in catalytic processes .
Comparison with Similar Compounds
- 2-Pyridylethylmercaptan
- 4-Mercaptobenzoic acid
- 4-Mercaptophenol
- 6-Mercaptopyridine-3-carboxylic acid
Comparison: 4-Pyridylethylmercaptan is unique due to its specific structure, which combines a pyridine ring with an ethyl mercaptan group. This structure imparts distinct nucleophilic and catalytic properties, making it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-pyridin-4-ylethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAOEVKQBLGWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175519 | |
Record name | 4-Pyridoethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-05-1 | |
Record name | 4-Pyridoethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridoethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Thioethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Pyridylethylmercaptan interact with gold surfaces, and how does this interaction contribute to creating a pH-sensitive surface?
A1: this compound (4-PEM) interacts with gold surfaces through its thiol (-SH) group. This interaction is a strong chemical bond known as a gold-thiolate bond, leading to the formation of a self-assembled monolayer (SAM) of 4-PEM on the gold surface []. The pyridine ring in 4-PEM contains a nitrogen atom that can accept a proton (H+), acting as a base. This protonation is pH-dependent.
Q2: What is the significance of determining the pKa of gold surfaces modified with this compound, as described in the study?
A2: Determining the pKa of the modified gold surface is crucial because it provides information about the pH range in which the surface charge changes most significantly []. This information is valuable for designing applications where the surface properties need to be controlled by pH. For example, knowing the pKa allows researchers to predict at what pH the surface will be mostly protonated (positively charged) or deprotonated (neutral or less positively charged), influencing the binding of charged molecules like drugs or nanoparticles.
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